4-Methylzimtsäure

Übersicht

Beschreibung

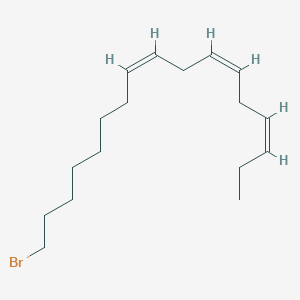

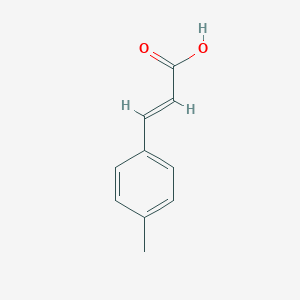

4-Methylcinnamic acid is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, where a methyl group is substituted at the para position of the phenyl ring. This compound is known for its crystalline structure and is used in various chemical and industrial applications .

Wissenschaftliche Forschungsanwendungen

4-Methylzimtsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein in der organischen Synthese und als Vorläufer für verschiedene chemische Verbindungen verwendet.

Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antikanzerogene Eigenschaften.

Medizin: Die Forschung ist im Gange, um ihre potenziellen therapeutischen Anwendungen zu untersuchen.

Industrie: Sie wird bei der Herstellung von Duftstoffen, Aromen und anderen Industrieprodukten verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet ihre Interaktion mit verschiedenen molekularen Zielstrukturen. Es wurde gezeigt, dass sie mit dem Hydroxycarbonsäure-Rezeptor HCA2 (GPR109A), einem G-Protein-gekoppelten Rezeptor, interagiert. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, darunter entzündungshemmende und antikanzerogene Aktivitäten .

Wirkmechanismus

Target of Action

The primary target of 4-Methylcinnamic acid is the hydroxy-carboxylic acid receptor HCA2 (GPR109A) , a G protein-coupled receptor . This receptor plays a crucial role in mediating the biological effects of this compound.

Mode of Action

The interaction between 4-Methylcinnamic acid and the HCA2 receptor triggers a series of biochemical reactions, leading to changes in cellular functions .

Biochemical Pathways

This suggests that it may affect pathways related to fungal cell wall synthesis and maintenance .

Result of Action

4-Methylcinnamic acid can improve the potency of cell wall-disrupting agents . This indicates that the compound’s action results in enhanced antifungal activity, potentially leading to the disruption of fungal cell walls .

Biochemische Analyse

Biochemical Properties

It is known that the nature of the substituents incorporated into cinnamic acid plays a significant role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

Cellular Effects

Some cinnamic acid derivatives have been reported to exhibit significant biological activities, including anticancer effects

Molecular Mechanism

It is known that the structure of cinnamic acid derivatives, including 4-Methylcinnamic acid, allows for modification with a variety of compounds, resulting in bioactive agents with enhanced efficacy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4-Methylzimtsäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Perkin-Reaktion, bei der 4-Methylbenzaldehyd mit Essigsäureanhydrid in Gegenwart einer Base wie Natriumacetat reagiert. Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound unter Verwendung ähnlicher Synthesewege, jedoch in größerem Maßstab, hergestellt. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die industrielle Produktion umfasst auch Schritte zur Reinigung und Qualitätskontrolle, um die geforderten Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methylzimtsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann zu 4-Methylbenzoesäure oxidiert werden.

Reduktion: Sie kann zu 4-Methylzimtalkohol reduziert werden.

Substitution: Der Phenylring kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Brom oder Salpetersäure.

Hauptsächlich gebildete Produkte

Oxidation: 4-Methylbenzoesäure.

Reduktion: 4-Methylzimtalkohol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Reagenz.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zimtsäure: Die Stammverbindung ohne die Methylsubstitution.

4-Methoxyzimtsäure: Ein Derivat mit einer Methoxygruppe anstelle einer Methylgruppe.

4-Chlorzimtsäure: Ein Derivat mit einem Chloratom in para-Position.

Einzigartigkeit

4-Methylzimtsäure ist durch das Vorhandensein der Methylgruppe einzigartig, die ihre chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese Substitution kann bestimmte Eigenschaften verbessern und sie für bestimmte Anwendungen besser geeignet machen als ihre Analoga .

Eigenschaften

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURHILYUWQEGOS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901045 | |

| Record name | NoName_95 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-39-3 | |

| Record name | trans-p-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1866-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-p-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for 4-methylcinnamic acid's antifungal activity?

A1: 4-methylcinnamic acid acts as a chemosensitizer, augmenting the efficacy of existing antifungal agents that target the fungal cell wall, such as caspofungin and octyl gallate []. This synergistic effect leads to a significant reduction in the minimum inhibitory concentrations of these drugs []. The exact mechanism behind this synergy remains to be fully elucidated.

Q2: How does the structure of 4-methylcinnamic acid relate to its activity?

A2: Research suggests that the para-substitution of the methyl moiety on the cinnamic acid scaffold is crucial for overcoming fungal tolerance []. For instance, 4-methylcinnamic acid demonstrates improved activity against glr1Δ mutant strains of Saccharomyces cerevisiae compared to its 4-methoxy counterpart []. This highlights the importance of structure-activity relationships in optimizing antifungal efficacy.

Q3: Has 4-methylcinnamic acid shown efficacy against drug-resistant fungal strains?

A3: Yes, 4-chloro-α-methylcinnamic acid, a close structural analog of 4-methylcinnamic acid, has demonstrated the ability to overcome fludioxonil tolerance in Aspergillus fumigatus antioxidant MAPK mutants (sakAΔ, mpkCΔ) []. This suggests potential for these compounds in combating emerging drug-resistant fungal infections.

Q4: What analytical techniques have been employed to characterize and study 4-methylcinnamic acid?

A5: Several analytical techniques have been used to characterize 4-methylcinnamic acid, including:* X-ray diffraction: To determine crystal structures and study co-crystal formation [, ].* Raman and Infrared Spectroscopy: To investigate the solid-state photodimerization reaction mechanism and analyze vibrational modes of the molecule [].* HPLC: To measure the rate of reduction of 4-methylcinnamic acid by samarium diiodide [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)

![Thieno[3,2-b]pyridine](/img/structure/B153574.png)

![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)